![molecular formula C22H22N4 B2890508 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-97-3](/img/structure/B2890508.png)
2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In pharmacology, this compound has been studied for its potential as a drug target for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been studied extensively. This compound has been found to exhibit potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for anticancer drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to investigate the potential of this compound as a drug target for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its anticancer activity. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate. This reaction yields 2-ethyl-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, which is then reacted with benzaldehyde to form the final product, 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The synthesis of this compound has been reported in several research articles and has been found to be a reliable method for obtaining high yields of the compound.
Propriétés
IUPAC Name |
2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-4-19-21(17-8-6-5-7-9-17)22-23-16(3)14-20(26(22)25-19)24-18-12-10-15(2)11-13-18/h5-14,24H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETHICVZVUZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

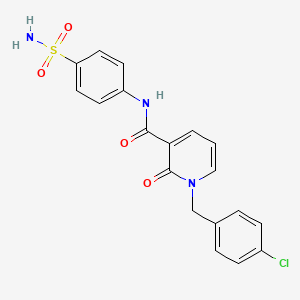

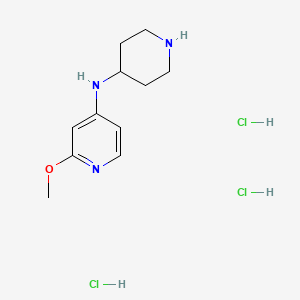
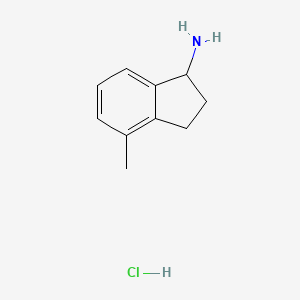
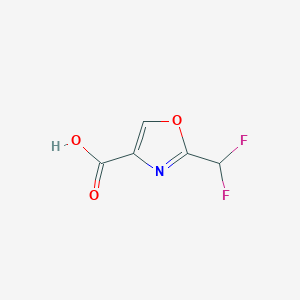
![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)
![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

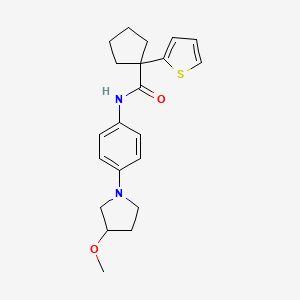
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)
